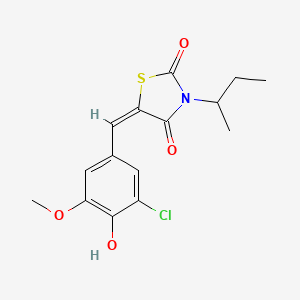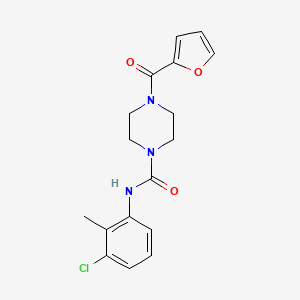![molecular formula C19H19N3O4 B5433234 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5433234.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide, commonly known as DMXAA, is a small molecule that has shown potential as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
DMXAA's mechanism of action is complex and involves multiple pathways. It has been shown to activate the transcription factor NF-κB, which leads to the production of TNF-α. TNF-α, in turn, activates the immune system and promotes the destruction of tumor blood vessels. DMXAA has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is essential for tumor angiogenesis.
Biochemical and Physiological Effects
DMXAA has been shown to have a range of biochemical and physiological effects. It has been shown to induce the production of cytokines, including TNF-α, interferon-gamma (IFN-γ), and interleukin-6 (IL-6). DMXAA has also been shown to increase the number of tumor-infiltrating lymphocytes and activate the immune system. Additionally, DMXAA has been shown to reduce tumor angiogenesis and increase tumor cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMXAA is its potent anti-tumor effects in various cancer models. It has also been shown to be well-tolerated in pre-clinical studies. However, DMXAA has limitations in terms of its solubility and stability, which can make it difficult to administer in vivo. Additionally, DMXAA's mechanism of action is complex and involves multiple pathways, which can make it challenging to study.
Direcciones Futuras
There are several future directions for DMXAA research. One direction is to optimize the synthesis method to improve its solubility and stability. Another direction is to investigate the potential of DMXAA in combination with other anti-cancer agents. Additionally, further studies are needed to understand DMXAA's mechanism of action and its effects on the immune system. Finally, clinical trials are needed to evaluate the safety and efficacy of DMXAA in humans.
Conclusion
DMXAA is a small molecule that has shown potential as an anti-cancer agent. Its mechanism of action involves the activation of the immune system and the destruction of tumor blood vessels. DMXAA has been extensively studied for its anti-tumor effects in various cancer models and has several advantages and limitations for lab experiments. There are several future directions for DMXAA research, including optimizing its synthesis method, investigating its potential in combination with other anti-cancer agents, and evaluating its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of DMXAA involves the reaction of 3,4-dimethoxybenzyl chloride with 5-amino-1,2,4-oxadiazole in the presence of sodium hydride to form the intermediate compound, 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride. The intermediate compound is then reacted with N-methylbenzamide in the presence of potassium carbonate to form DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to have potent anti-tumor effects in various cancer models, including lung, colon, and breast cancer. DMXAA works by inducing tumor necrosis factor-alpha (TNF-α) production in tumor-associated macrophages, leading to the destruction of tumor blood vessels and subsequent tumor cell death.
Propiedades
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-22(19(23)13-7-5-4-6-8-13)12-17-20-18(21-26-17)14-9-10-15(24-2)16(11-14)25-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNHDNCNWGBKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5433151.png)
![ethyl 5-(2,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433166.png)

![methyl 2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433181.png)
![N-(2-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5433194.png)
![2-methyl-3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5433204.png)
amine dihydrochloride](/img/structure/B5433216.png)
![6-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-ylmethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5433218.png)
![(3S*,4R*)-3-benzyl-4-methyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5433226.png)
![4,6-dimethyl-5-{2-oxo-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethyl}pyrimidin-2-amine](/img/structure/B5433232.png)
![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433236.png)
![2-(1-pyrrolidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5433244.png)

![methyl 5-nitro-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B5433252.png)